

Synthesis and characterization of cyclohexyl chloroformate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cyclohexyl chloroformate*

Cat. No.: *B108296*

[Get Quote](#)

Abstract

Cyclohexyl chloroformate is a pivotal reagent in organic synthesis, primarily utilized as a versatile protecting group for amines and in the creation of various carbamates and esters.^[1] Its role as an acylating agent and an intermediate in the production of pharmaceuticals and agrochemicals underscores its significance in medicinal and process chemistry.^{[1][2]} This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of **cyclohexyl chloroformate**, grounded in established scientific principles and methodologies. We will delve into the mechanistic underpinnings of its formation, present validated experimental protocols, and outline the spectroscopic techniques essential for its structural elucidation and purity assessment. Safety considerations, a critical aspect of handling this reactive compound, are also thoroughly addressed.

Table of Contents

- Introduction to **Cyclohexyl Chloroformate**
- Synthesis of **Cyclohexyl Chloroformate**
- Experimental Protocols
- Characterization Techniques
- Safety and Handling

- Conclusion
- References

Introduction to Cyclohexyl Chloroformate

Cyclohexyl chloroformate, with the chemical formula $C_7H_{11}ClO_2$, is a colorless to slightly yellow liquid characterized by a sharp, pungent odor.^{[2][3]} It belongs to the family of chloroformate esters and is a key intermediate in numerous organic transformations.^[2] Its utility stems from the reactive chloroformate functional group, which readily undergoes nucleophilic substitution.^[1] This reactivity is harnessed in peptide synthesis to introduce the cyclohexyloxycarbonyl (Chc) protecting group to amines and indoles, preventing unwanted side reactions.^{[1][4]} Furthermore, it serves as a precursor for the synthesis of peroxydicarbonates, which are effective polymerization initiators.^[3]

Key Physicochemical Properties:

Property	Value	Reference
Molecular Weight	162.61 g/mol	[2]
Density	1.14 g/cm ³	[2]
Boiling Point	87.5 °C	[2]
Flash Point	76.4 °C	[2]
Refractive Index	1.464	[2]

Synthesis of Cyclohexyl Chloroformate

The industrial and laboratory-scale synthesis of **cyclohexyl chloroformate** is predominantly achieved through the reaction of cyclohexanol with a phosgenating agent.^[2] Phosgene ($COCl_2$) itself is a highly toxic gas, leading to the development and use of safer, liquid or solid surrogates like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate).^{[5][6][7]}

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of cyclohexanol on the electrophilic carbonyl carbon of the phosgenating agent.[8]

- Using Phosgene: The reaction proceeds via a direct nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of cyclohexanol attacks the carbonyl carbon of phosgene.[8] This is followed by the elimination of a chloride ion and subsequent deprotonation of the oxonium ion by a base (or another molecule of cyclohexanol) to yield **cyclohexyl chloroformate** and hydrochloric acid.[8]
- Using Diphosgene and Triphosgene: Diphosgene and triphosgene serve as in-situ sources of phosgene.[7][9] Triphosgene, a stable crystalline solid, is often preferred for its ease of handling.[5][10] In the presence of a nucleophilic catalyst or base, triphosgene decomposes to release three molecules of phosgene, which then react with the alcohol as described above.[9][10]

[Click to download full resolution via product page](#)

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on the specific laboratory conditions and scale of the reaction. Extreme caution must be exercised when working with phosgene or its surrogates. All manipulations should be performed in a well-ventilated fume hood.[11][12]

Synthesis using Phosgene

This method is based on a well-established procedure.[4]

- **Apparatus Setup:** Equip a round-bottomed flask with a gas delivery tube, a pressure-equalizing dropping funnel, a magnetic stirrer, and a cold-finger condenser cooled with a dry ice-acetone bath. The outlet of the condenser should be connected to a drying tube and a trap for excess phosgene and HCl.
- **Phosgene Addition:** Cool the flask in an ice bath and condense the desired amount of phosgene (typically a slight molar excess, e.g., 1.1 equivalents) into the flask.
- **Cyclohexanol Addition:** While stirring, add cyclohexanol (1 equivalent) dropwise from the addition funnel at a rate that maintains a gentle reflux.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 2 hours) to ensure complete conversion.[4]
- **Work-up:** Remove the excess phosgene and HCl by concentrating the solution under reduced pressure at room temperature.[4] The resulting residue is **cyclohexyl chloroformate**, which can often be used without further purification.[4]

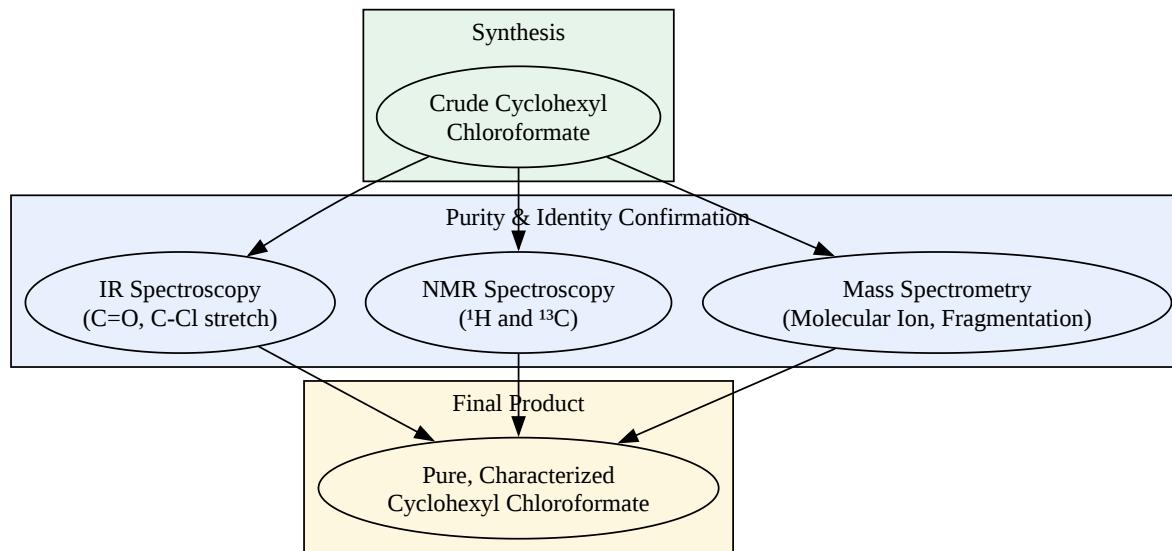
Synthesis using Triphosgene (a Safer Alternative)

This method avoids the direct handling of phosgene gas.

- **Reactant Preparation:** In a fume hood, dissolve cyclohexanol (1 equivalent) and a suitable base (e.g., pyridine, 1.1 equivalents) in an inert anhydrous solvent (e.g., dichloromethane or toluene) in a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
- **Triphosgene Addition:** Dissolve triphosgene (approximately 0.34-0.4 equivalents) in the same anhydrous solvent and add it dropwise to the stirred cyclohexanol solution at a controlled

temperature (typically 0-5 °C).

- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
- Work-up: Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: If necessary, purify the crude **cyclohexyl chloroformate** by vacuum distillation.


Characterization Techniques

Thorough characterization is essential to confirm the identity and purity of the synthesized **cyclohexyl chloroformate**.

Spectroscopic Analysis

- Infrared (IR) Spectroscopy: The IR spectrum of **cyclohexyl chloroformate** will exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretch of the chloroformate group, typically in the region of 1770-1780 cm⁻¹.^[13] Another key absorption is the C-Cl stretch, which appears around 750 cm⁻¹.^[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will show a multiplet corresponding to the proton on the carbon bearing the chloroformate group (CH-O-), typically shifted downfield. The remaining protons of the cyclohexyl ring will appear as a complex series of multiplets in the upfield region.
 - ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the chloroformate group at approximately 150 ppm.^[13] The carbon attached to the oxygen will also be shifted downfield, while the other cyclohexyl carbons will appear in the aliphatic region.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 162 (for ³⁵Cl) and 164 (for ³⁷Cl) in the appropriate isotopic

ratio.[13] Common fragmentation patterns include the loss of a chlorine radical and the loss of the entire chloroformate group.[13]

[Click to download full resolution via product page](#)

Safety and Handling

Cyclohexyl chloroformate is a toxic, corrosive, and flammable liquid.[3][12] It is imperative to handle it with appropriate personal protective equipment (PPE) and engineering controls.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and protective clothing.[11][12] A respirator with an appropriate cartridge may be necessary if working outside of a fume hood or in case of inadequate ventilation.[11]
- Handling: Always handle **cyclohexyl chloroformate** in a well-ventilated chemical fume hood.[4][11] Avoid contact with skin, eyes, and mucous membranes.[4][12] Prevent inhalation of vapors.[12] Keep away from heat, sparks, and open flames.[12]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, and amines.[11][12] It is recommended to store it in a refrigerator.[4] Be aware that bottles may develop pressure over time due to slow decomposition into CO₂ and cyclohexyl chloride, and should be cooled before opening.[4]
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[12]
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[12]
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Conclusion

The synthesis and characterization of **cyclohexyl chloroformate** are well-established processes that are crucial for various applications in organic and medicinal chemistry. While the use of phosgene requires stringent safety measures, the advent of safer surrogates like triphosgene has made its synthesis more accessible in a laboratory setting. A thorough understanding of the reaction mechanism, coupled with meticulous experimental technique and comprehensive spectroscopic analysis, is essential for obtaining a high-purity product. Adherence to strict safety protocols is paramount throughout the entire process of synthesis, handling, and storage of this valuable chemical intermediate.

References

- Valsynthese SA. (2023, May 25). Material Safety Data Sheet **CYCLOHEXYL CHLOROFORMATE**.
- ChemBK. (n.d.). **CYCLOHEXYL CHLOROFORMATE**.
- Filo. (n.d.). The hydroxyl group (–OH) of cyclohexanol (1) react with phosgene and form....

- He, Z., & Phan, J. (2020). A decade review of triphosgene and its applications in organic reactions. *Tetrahedron*, 76(47), 131553. [Link]
- Wikipedia. (2023, October 28). Triphosgene.
- Wikipedia. (2023, April 2). Diphosgene.
- Google Patents. (n.d.). US8969550B2 - Process for the synthesis of cyclic carbamates.
- Bionity.com. (n.d.). Diphosgene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. Buy Cyclohexyl chloroformate | 13248-54-9 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. Cyclohexyl chloroformate | 13248-54-9 [chemicalbook.com]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diphosgene - Wikipedia [en.wikipedia.org]
- 7. Diphosgene [bionity.com]
- 8. The hydroxyl group (–OH) of cyclohexanol (1) react with phosgene and form.. [askfilo.com]
- 9. US8969550B2 - Process for the synthesis of cyclic carbamates - Google Patents [patents.google.com]
- 10. Triphosgene - Wikipedia [en.wikipedia.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. valsynthese.ch [valsynthese.ch]
- 13. Buy 4-tert-Butylcyclohexyl chloroformate | 42125-46-2 [smolecule.com]
- To cite this document: BenchChem. [Synthesis and characterization of cyclohexyl chloroformate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b108296#synthesis-and-characterization-of-cyclohexyl-chloroformate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com